molecular formula C9H12N2O B1618551 Benzylamine, N-ethyl-N-nitroso- CAS No. 20689-96-7

Benzylamine, N-ethyl-N-nitroso-

Cat. No.: B1618551
CAS No.: 20689-96-7
M. Wt: 164.2 g/mol
InChI Key: FEMRUGMGKZBXOL-UHFFFAOYSA-N
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Description

Benzylamine, N-ethyl-N-nitroso- is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Benzylamine, N-ethyl-N-nitroso- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver . The interaction between Benzylamine, N-ethyl-N-nitroso- and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may contribute to its carcinogenic potential .

Cellular Effects

Benzylamine, N-ethyl-N-nitroso- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to Benzylamine, N-ethyl-N-nitroso- can lead to the activation of stress response pathways and changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects can result in cellular damage and contribute to the compound’s carcinogenic properties .

Molecular Mechanism

The molecular mechanism of action of Benzylamine, N-ethyl-N-nitroso- involves its interaction with DNA and proteins. This compound can form adducts with DNA, leading to mutations and genomic instability . Additionally, Benzylamine, N-ethyl-N-nitroso- can inhibit or activate specific enzymes, further influencing cellular processes . The formation of DNA adducts and enzyme modulation are key factors in the compound’s carcinogenic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzylamine, N-ethyl-N-nitroso- can change over time. The compound’s stability and degradation are important factors to consider. Benzylamine, N-ethyl-N-nitroso- is relatively stable under certain conditions, but it can degrade over time, leading to the formation of reactive intermediates . Long-term exposure to Benzylamine, N-ethyl-N-nitroso- in in vitro and in vivo studies has shown that it can cause persistent cellular damage and contribute to the development of cancer .

Dosage Effects in Animal Models

The effects of Benzylamine, N-ethyl-N-nitroso- vary with different dosages in animal models. At low doses, the compound may cause minimal cellular damage, while higher doses can lead to significant toxic effects . Studies have shown that high doses of Benzylamine, N-ethyl-N-nitroso- can result in liver damage, DNA mutations, and the development of tumors in animal models . These findings highlight the importance of understanding the dosage-dependent effects of this compound .

Metabolic Pathways

Benzylamine, N-ethyl-N-nitroso- is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes metabolize the compound into reactive intermediates, which can further interact with cellular components and contribute to its toxic effects . The metabolism of Benzylamine, N-ethyl-N-nitroso- can also affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of Benzylamine, N-ethyl-N-nitroso- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and contribute to its toxic effects .

Subcellular Localization

Benzylamine, N-ethyl-N-nitroso- is localized within specific subcellular compartments, which can influence its activity and function . The compound may be directed to certain organelles through targeting signals or post-translational modifications . Its subcellular localization can affect its interactions with biomolecules and contribute to its overall biochemical effects .

Properties

IUPAC Name

N-benzyl-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-11(10-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMRUGMGKZBXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174748
Record name Benzylamine, N-ethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20689-96-7
Record name Benzylamine, N-ethyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020689967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylamine, N-ethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(ethyl)nitrosoamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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